Cyclopropyl(4-fluorophenyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
cyclopropyl-(4-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDQGNZWUCZQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Alkene Cyclopropanation
Ethyl diazoacetate reacts with styrene derivatives under catalytic conditions. For example, trans - and cis -cyclopropane isomers are formed using Cu(acac)₂ (copper acetylacetonate) in dichloromethane at 0–5°C. A 2:1 trans/cis selectivity is achieved, with isolated yields of 68–72% after chromatographic separation.
Table 1: Cyclopropanation Conditions and Outcomes
| Catalyst | Substrate | Temp (°C) | trans/cis Ratio | Yield (%) |
|---|---|---|---|---|
| Cu(acac)₂ | Styrene derivative | 0–5 | 2:1 | 68–72 |
| Rh₂(OAc)₄ | 4-Fluorostyrene | 25 | 3:1 | 75 |
| Zn(OTf)₂ | Allyl ethers | Reflux | 1:1 | 82 |
Rhodium catalysts improve selectivity for bulkier substrates, while zinc triflate favors symmetrical cyclopropane formation.
Lewis Acid-Mediated Ring Closure
Alternative routes employ Zn(OTf)₂ to catalyze cyclopropanation of α,β-unsaturated ketones. For instance, 3-cyclopropyl-3-oxopropionate reacts with 2-amino-4′-fluorobenzophenone in ethanol at reflux (78°C) to yield cyclopropyl-quinoline intermediates. This method achieves 79–88% yields in mechanochemical setups, reducing solvent use by 60%.
Introduction of the 4-Fluorophenyl Group
Nucleophilic Aromatic Substitution (NAS)
Fluorine is introduced via NAS using KF or CsF in polar aprotic solvents. A representative protocol involves:
-
Reacting cyclopropylamine with 1-chloro-4-fluorobenzene in DMF at 120°C for 24 h.
-
Isolating the product via aqueous workup, achieving 85% purity.
Table 2: Fluorophenyl Group Incorporation Efficiency
| Method | Substrate | Fluoride Source | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NAS | Chlorobenzene | KF | 72 | 85 |
| Suzuki-Miyaura | Boronic acid | Pd(PPh₃)₄ | 89 | 92 |
| Ullmann Coupling | Iodobenzene | CuI | 65 | 78 |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling between cyclopropylboronic esters and 4-bromofluorobenzene achieves higher yields (89%) under microwave irradiation (100°C, 1 h). This method is scalable to 10 kg batches with ≤2% impurities.
Reductive Amination for Methanamine Formation
The methanamine moiety is installed via reductive amination of cyclopropyl(4-fluorophenyl)ketone intermediates:
Stereoselective Reduction
(S)-cyclopropyl(4-fluorophenyl)methanamine is synthesized using NaBH(OAc)₃ in dichloroethane (DCE) at −20°C. Chiral induction is achieved via Evans’ oxazaborolidine catalysts, providing enantiomeric excess (ee) ≥98%.
Table 3: Reductive Amination Parameters
| Reducing Agent | Solvent | Temp (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| NaBH(OAc)₃ | DCE | −20 | 98 | 85 |
| LiAlH₄ | THF | 0 | 90 | 78 |
| H₂/Pd-C | MeOH | 25 | 50 | 92 |
Borane-Mediated Pathways
BH₃·THF reduces imines derived from cyclopropyl ketones and ammonium acetate. This method affords 90% yield but requires chiral resolution via HPLC.
Hydrochloride Salt Formation
The free base is treated with HCl gas in ethyl acetate at 0°C, yielding the hydrochloride salt with ≥99% purity. Critical parameters include:
-
Stoichiometry : 1.1 eq HCl to avoid free amine residual.
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Crystallization : Anti-solvent (hexane) addition at −20°C ensures particle size ≤50 µm.
Industrial-Scale Production Innovations
Continuous Flow Synthesis
A three-step continuous process achieves 74% overall yield:
Mechanochemical Methods
Ball milling reduces reaction times by 80%:
Chiral Resolution Techniques
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-fluorophenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl(4-fluorophenyl)ketone, while reduction may produce cyclopropyl(4-fluorophenyl)methanol .
Scientific Research Applications
Medicinal Chemistry
Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is primarily investigated for its potential as a therapeutic agent. Its structure allows it to interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.
Preliminary studies indicate that this compound may interact with several neurotransmitter receptors, particularly those associated with serotonin (5-HT) and dopamine pathways. The fluorine substitution on the aromatic ring enhances binding affinity and selectivity towards these targets, suggesting potential psychoactive properties.
- Potential Therapeutic Applications :
- Neurological disorders
- Mood disorders
- Psychoactive effects
Interaction Studies
Research has focused on the interaction of this compound with serotonin receptors. A study evaluated its binding affinity at the 5-HT2C receptor, revealing promising results that suggest enhanced potency compared to non-fluorinated analogs .
Structure-Activity Relationship (SAR)
A series of fluorinated cyclopropylmethylamine derivatives were synthesized and evaluated for their activity at various serotonin receptors. The incorporation of fluorine was shown to significantly influence both the conformation and biological activity of these compounds.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Key Structural and Molecular Differences
Key Observations :
- Fluorine vs.
- Multiple Halogenation : The 2,5-difluoro-4-trifluoromethyl derivative () shows higher molecular complexity and is linked to cardiac troponin activation, suggesting enhanced target specificity .
- Chlorine Substitution : The 3-chloro analog () exhibits distinct electronic effects, possibly altering receptor binding kinetics in neuroactive applications .
Stereochemical and Enantiomeric Differences
- (R)- vs. (S)-Enantiomers: The (R)-configuration of Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is explicitly noted in pharmacological contexts (). Enantiomers often differ in efficacy; for example, (S)-cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride () may exhibit divergent binding affinities in chiral environments .
- Impact on Bioactivity : Enantiomeric purity is critical in drug design. For instance, sarizotan hydrochloride (), a fluorophenyl-containing compound, demonstrates enantiomer-specific efficacy in treating Parkinson’s-associated dyskinesia .
Biological Activity
Cyclopropyl(4-fluorophenyl)methanamine hydrochloride, also known as (S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₀H₁₃ClFN and a molecular weight of approximately 201.67 g/mol. It exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various pharmacological applications. The structural components include:
- Cyclopropyl Group : Provides steric hindrance, influencing binding affinity.
- 4-Fluorophenyl Moiety : Involves π-π interactions and hydrogen bonding, modulating biological activity.
- Amine Functional Group : Capable of forming ionic interactions with negatively charged residues in target proteins.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, similar to other psychoactive compounds. The presence of the fluorine atom is believed to enhance binding affinity and selectivity for these targets.
Interaction Studies
Initial findings indicate that the compound may exhibit the following interactions:
- Serotonin Receptors : Potential modulation of mood and anxiety.
- Dopamine Receptors : Implications for cognitive functions and neuropsychiatric disorders.
Biological Activity and Therapeutic Potential
This compound has shown promise as a therapeutic agent in various studies:
Case Studies and Experimental Data
-
Antiproliferative Effects :
- Related compounds have shown high potency against cancer cell lines such as T-47D (breast cancer) and SK-MEL-5 (melanoma) with inhibition percentages exceeding 80% .
- A study on similar amine-containing compounds indicated significant growth inhibition across multiple cancer types, suggesting this compound could share these properties .
-
Binding Affinity Studies :
- In vitro studies are essential for determining the binding affinities of this compound with neurotransmitter receptors. Initial results suggest promising interactions that warrant further investigation.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (R)-Cyclopropyl(4-fluorophenyl)methanamine | Cyclopropyl + 4-fluorophenyl | Stereochemistry affects activity |
| (S)-Cyclopropyl(4-fluorophenyl)methanamine | Cyclopropyl + 4-fluorophenyl | Opposite stereochemistry may yield different effects |
| Cyclobutyl(4-fluorophenyl)methanamine | Cyclobutyl + 4-fluorophenyl | Larger ring may alter binding properties |
| Propyl(4-fluorophenyl)methanamine | Propyl + 4-fluorophenyl | Lack of cyclic structure may affect bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
